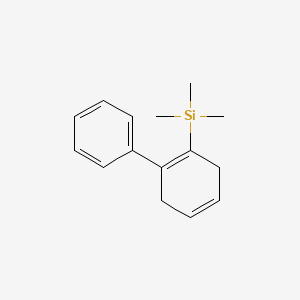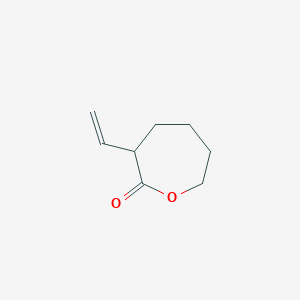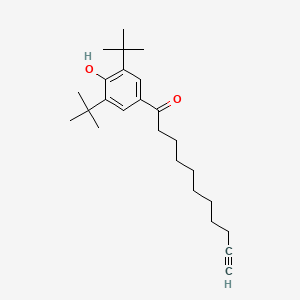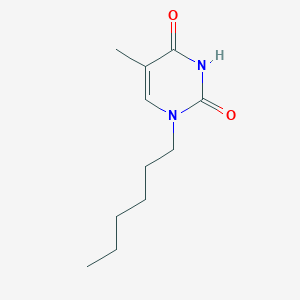
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane typically involves the reaction of a phenyl-substituted cyclohexadiene with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-phenylcyclohexa-1,4-diene using trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted cyclohexanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted cyclohexanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the compound acts as a silyl donor, transferring the trimethylsilyl group to the target molecule. The molecular targets and pathways involved vary depending on the specific chemical context.
Comparison with Similar Compounds
Trimethylsilylbenzene: Similar in structure but lacks the cyclohexadiene ring.
Trimethylsilylcyclohexane: Similar but without the phenyl substitution.
Phenyltrimethylsilane: Similar but with a different arrangement of the phenyl and silyl groups.
Uniqueness: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane is unique due to the combination of a phenyl-substituted cyclohexadiene ring with a trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
144763-10-0 |
|---|---|
Molecular Formula |
C15H20Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C15H20Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-10H,11-12H2,1-3H3 |
InChI Key |
KTACEXOSFDAYOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(CC=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)

![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)





![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)


